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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic

Resonance (NMR) spectrum of 2,6-dimethoxybenzaldehyde. This document outlines

expected chemical shifts, provides a detailed experimental protocol for acquiring 13C NMR

data, and presents visual aids to facilitate the interpretation of spectral information.

Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the expected 13C NMR chemical shifts for 2,6-
dimethoxybenzaldehyde. These values are based on established ranges for substituted

benzaldehydes and data from analogous compounds. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
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Carbon Atom Chemical Shift (δ, ppm)
Multiplicity (Proton-
Coupled)

C=O (Aldehyde) 188.0 - 192.0 Singlet (s)

C2, C6 (ipso-Methoxy) 160.0 - 163.0 Singlet (s)

C4 (para) 135.0 - 138.0 Doublet (d)

C3, C5 (meta) 104.0 - 107.0 Doublet (d)

C1 (ipso-Aldehyde) 112.0 - 115.0 Singlet (s)

-OCH3 55.0 - 57.0 Quartet (q)

Experimental Protocols
A generalized yet detailed methodology for acquiring a high-quality 13C NMR spectrum of 2,6-
dimethoxybenzaldehyde is provided below. The specific parameters may be adjusted based

on the available instrumentation and desired resolution.

1. Sample Preparation:

Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for

compounds of this nature. Other suitable deuterated solvents include dimethyl sulfoxide-d6

(DMSO-d6) or acetone-d6. The choice of solvent can slightly influence the chemical shifts.

Concentration: Dissolve approximately 20-50 mg of 2,6-dimethoxybenzaldehyde in 0.6-0.7

mL of the chosen deuterated solvent.

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the

spectrum to the residual solvent peak.

Filtration: If any particulate matter is present, filter the solution through a small plug of glass

wool into a clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Nucleus: Observe the 13C nucleus.

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed

to obtain a spectrum with singlets for each unique carbon, simplifying interpretation. For

multiplicity information, a proton-coupled or a DEPT (Distortionless Enhancement by

Polarization Transfer) experiment can be run.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling

(e.g., zgpg30 on Bruker instruments).

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to

cover the entire range of expected chemical shifts for organic molecules.

Acquisition Time: Typically set to 1-2 seconds.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei, which is important for quantitative analysis.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans

(e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The

exact number will depend on the sample concentration and spectrometer sensitivity.

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

3. Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the

appropriate solvent peak to its known chemical shift.

Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative

analysis, integrate their areas. Note that in standard proton-decoupled 13C NMR, peak

integrals are not always directly proportional to the number of carbons due to varying

relaxation times and the Nuclear Overhauser Effect (NOE).

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the 13C NMR analysis and the

assignment of chemical shifts to the molecular structure of 2,6-dimethoxybenzaldehyde.
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Caption: Experimental workflow for 13C NMR analysis.
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Expected Chemical Shift Assignments (ppm)
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Caption: Assigned chemical shifts for 2,6-dimethoxybenzaldehyde.
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[https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-13c-nmr-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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